(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid
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Overview
Description
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an isopropyl group, and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative and introduce the tert-butoxycarbonyl group using tert-butyl chloroformate (Boc-Cl) under basic conditions. The isopropyl group can be introduced via alkylation reactions, and the 4-chlorophenyl group can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized using flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes . The use of microreactors can enhance reaction control, reduce waste, and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- (2R)-3-[tert-butoxycarbonyl(methyl)amino]-2-(4-chlorophenyl)propanoic acid
- (2R)-3-[tert-butoxycarbonyl(ethyl)amino]-2-(4-chlorophenyl)propanoic acid
- (2R)-3-[tert-butoxycarbonyl(propyl)amino]-2-(4-chlorophenyl)propanoic acid
Uniqueness
The unique combination of the tert-butoxycarbonyl, isopropyl, and 4-chlorophenyl groups in (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid provides distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H24ClNO4 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid |
InChI |
InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21)/t14-/m0/s1 |
InChI Key |
GQWRBNJRKSPGTF-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)N(C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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